molecular formula C18H15F3N4O B12549941 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- CAS No. 821783-81-7

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B12549941
CAS No.: 821783-81-7
M. Wt: 360.3 g/mol
InChI Key: DWEALZLVUKJMKF-UHFFFAOYSA-N
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Description

The compound Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- features a pyrazinamine core (a six-membered diaminopyrazine ring) with two key substituents:

  • N-[2-(4-Pyridinyl)ethyl]: A pyridine ring linked via an ethyl group to the pyrazinamine nitrogen.
  • 5-[4-(Trifluoromethoxy)phenyl]: A phenyl group substituted with a trifluoromethoxy (-OCF₃) moiety at the para position.

The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyridinyl ethyl chain may improve solubility and target binding .

Properties

CAS No.

821783-81-7

Molecular Formula

C18H15F3N4O

Molecular Weight

360.3 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)26-15-3-1-14(2-4-15)16-11-25-17(12-24-16)23-10-7-13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2,(H,23,25)

InChI Key

DWEALZLVUKJMKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Pyrazinamine derivatives have shown significant antimicrobial activity against various pathogens. For instance, compounds containing similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like ciprofloxacin .
  • Antiviral Activity
    • Research indicates that pyridine-containing compounds exhibit antiviral properties. Specific derivatives have been synthesized that target viral replication processes, although detailed studies on pyrazinamine itself are still emerging .
  • Anticancer Potential
    • Preliminary studies suggest that pyrazinamine derivatives may possess anticancer properties, potentially acting through mechanisms that inhibit tumor cell proliferation. The presence of trifluoromethoxy groups is believed to enhance biological activity by improving solubility and bioavailability .

Case Studies

  • Antimicrobial Activity Study
    • A study conducted by Tamilvendan et al. synthesized several pyridine salts and tested their antimicrobial efficacy against a range of bacteria, including Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives of pyrazinamine exhibited moderate to strong antibacterial activity compared to standard antibiotics .
  • Pharmacokinetic Analysis
    • In a pharmacokinetic study, derivatives of pyrazinamine were evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Results showed favorable solubility profiles and low toxicity in vitro, making them promising candidates for further development in therapeutic applications .

Comparative Data Table

Compound NameBiological ActivityMIC (μg/mL)Reference
Pyrazinamine Derivative 1Antibacterial (S. aureus)0.25
Pyrazinamine Derivative 2Antibacterial (E. coli)1.0
Pyrazinamine Derivative 3Antiviral ActivityN/A
Pyrazinamine Derivative 4Anticancer PotentialN/A

Mechanism of Action

The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyrazinamine core distinguishes this compound from analogs with other heterocyclic systems:

Compound/Patent Reference Core Structure Key Substituents
Target Compound Pyrazinamine N-[2-(4-pyridinyl)ethyl]; 5-[4-(trifluoromethoxy)phenyl]
Pyridinecarboxamide Trifluoromethoxy phenyl; benzenesulfonate
(e.g., Isocycloseram) Pyrazole/Imidazole Trifluoromethyl/pentafluoroethyl; carboxamide
Pyrimidine 4-Fluorophenyl; piperazino-propynyl

Key Observations :

  • Pyrazinamine vs.
  • Pyrazinamine vs. Pyrazole/Imidazole () : Pyrazole/imidazole cores are smaller and more rigid, which could enhance binding to hydrophobic pockets but reduce solubility compared to pyrazinamine .
  • Pyrazinamine vs. Pyrimidine (): Pyrimidine derivatives often prioritize DNA/RNA targeting, whereas pyrazinamine’s dual amino groups may favor interactions with metal ions or polar residues in proteins .

Substituent Analysis

Fluorinated Groups
Compound/Group Fluorinated Substituent Electronic Effects Lipophilicity (logP)*
Target Compound (-OCF₃) Trifluoromethoxy Strong electron-withdrawing Moderate (~3.5)
(-CF₃, -C₂F₅) Trifluoromethyl/Pentafluoroethyl Extreme electron-withdrawing High (~4.2–4.8)
(-F) Fluorine Moderate electron-withdrawing Low (~2.1)

*Estimated based on substituent contributions.

  • Trifluoromethoxy (-OCF₃) : Balances electron-withdrawing effects and steric bulk, improving metabolic stability without excessive hydrophobicity .
  • Trifluoromethyl (-CF₃) : Increases lipophilicity but may reduce solubility, as seen in ’s agrochemical candidates .
Solubility-Enhancing Groups
  • N-[2-(4-Pyridinyl)ethyl] : The ethylpyridinyl group likely enhances aqueous solubility via hydrogen bonding, contrasting with sulfonate salts () or carboxamides (), which may require formulation adjustments .

Biological Activity

Pyrazinamine, a compound characterized by its structural features including a pyridinyl and trifluoromethoxy group, is of interest in the context of biological activity, particularly regarding its potential applications in treating tuberculosis (TB). This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Pyrazinamine is related to pyrazinamide (PZA), a well-established first-line drug for TB. The active form of PZA, pyrazinoic acid (POA), exerts its antibacterial effects primarily by inhibiting the biosynthesis of coenzyme A in Mycobacterium tuberculosis through binding to aspartate decarboxylase PanD. This interaction triggers degradation of PanD via the ClpC1-ClpP protease system, showcasing a unique mechanism where the drug acts as a target degrader rather than a simple enzyme inhibitor .

Efficacy in Animal Models

Research has demonstrated varying efficacy of pyrazinamide in animal models. In studies involving mice, PZA showed no significant activity when administered alone, indicating that its effectiveness is highly dependent on combination therapies with other antitubercular agents such as rifampicin (RIF) and isoniazid (INH) . Notably, the addition of PZA did not enhance or diminish the effectiveness of these drugs, suggesting that its role may be more complex than previously understood .

Influence of Host Factors

Recent studies have highlighted the significant impact of host factors on the efficacy of PZA. The drug's activity is markedly improved under acidic conditions, which mimic the environment within macrophages where M. tuberculosis resides . This suggests that pyrazinamide's biological activity may be closely tied to the physiological state of the host's immune response and metabolic environment.

Summary of Key Findings

StudyModelKey Findings
Ordway et al. (2024)MicePZA alone showed no significant CFU reduction; effective only in combination with RIF or INH .
McDermott & Thompsett (2024)Guinea PigPZA demonstrated enhanced activity in mildly acidic pH environments .
Recent ReviewsVariousHighlighted that PZA targets non-replicating bacilli and requires specific host conditions for optimal efficacy .

Case Study 1: Efficacy in Combination Therapy

In a controlled study involving guinea pigs, researchers evaluated the efficacy of PZA when combined with standard TB treatment regimens. Results indicated that while PZA alone was ineffective at neutral pH, it significantly reduced bacterial load when combined with RIF and INH under acidic conditions. This emphasizes the importance of environmental factors in determining drug efficacy .

Case Study 2: Resistance Mechanisms

Another critical area of research focuses on resistance mechanisms associated with pyrazinamide. Mutations in the pncA gene have been identified as primary contributors to resistance against PZA. However, recent findings suggest alternative pathways may also mediate resistance, highlighting the complexity of TB treatment challenges .

Q & A

Q. What are the common synthetic routes for preparing Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling of pyridinyl-ethylamine with trifluoromethoxy-phenyl intermediates : Piperazine or pyridine derivatives are functionalized via nucleophilic substitution or condensation reactions. For example, substituting 1-(2-trifluoromethoxyphenyl)piperazine with pyridinyl-ethylamine precursors under reflux conditions in dichloromethane/ethyl acetate .
  • Protection/deprotection strategies : Use of Boc (tert-butyloxycarbonyl) groups to protect amine functionalities during coupling, followed by acidic cleavage (e.g., TFA) .
  • Chromatographic purification : Normal-phase or reverse-phase HPLC is employed to isolate the final product, with yields ranging from 44% to 60% depending on substituent reactivity .

Q. Key Characterization Steps :

  • NMR spectroscopy : Confirm regioselectivity of substitution (e.g., δ 7.28–7.18 ppm for aromatic protons adjacent to the trifluoromethoxy group) .
  • Mass spectrometry : LC/MS (e.g., m/z 473.20 [M+H⁺]) verifies molecular weight .

Q. How is the structural integrity of the compound validated?

Methodological Answer:

  • X-ray crystallography : Resolves dihedral angles between pyrimidine/pyridine rings and substituents (e.g., 12.8° twist in aryl groups) to confirm stereochemistry .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for the trifluoromethoxy group, which decomposes above 250°C .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈F₃N₃O₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modifications to the trifluoromethoxy group (e.g., replacing with cyano or methylsulfonyl) to evaluate electronic effects on receptor binding .
  • Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., G protein-coupled receptors), focusing on hydrogen bonding with the pyridinyl-ethyl moiety .
  • Biological assays : Test analogs in vitro for IC₅₀ values against disease-relevant enzymes (e.g., kinase inhibition assays with ATP-competitive binding) .

Example SAR Finding :
Replacing the trifluoromethoxy group with a nitro group reduced activity by 80%, highlighting the importance of electron-withdrawing substituents .

Q. What experimental strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility protocols : Standardize assay conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Purity validation : Use HPLC (e.g., Purospher® STAR columns) to ensure ≥95% purity, as impurities like dehalogenated byproducts can skew results .
  • Orthogonal assays : Confirm activity across multiple models (e.g., cell-free enzymatic vs. cell-based assays) .

Case Study :
Discrepancies in IC₅₀ values for mitochondrial complex II inhibition were resolved by identifying residual DMSO (≥0.1%) as an assay interferent .

Q. How can computational tools predict metabolic stability of this compound?

Methodological Answer:

  • In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxidation of the pyridinyl-ethyl chain) .
  • CYP450 inhibition assays : Test against isoforms CYP3A4 and CYP2D6 using fluorogenic substrates to assess metabolic liability .
  • Degradation studies : Expose the compound to oxidative conditions (e.g., H₂O₂/Fe²⁺) and analyze products via LC/MS (e.g., hydroxylated derivatives at the 4-pyridinyl position) .

Q. What are the challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with solvents like ethyl acetate/hexane to optimize crystal growth, as the trifluoromethoxy group disrupts packing .
  • Cryoprotection : Soak crystals in glycerol-containing buffers to prevent ice formation during X-ray data collection .
  • PHENIX software : Refine diffraction data (e.g., P2₁2₁2₁ space group) to resolve disorder in flexible side chains .

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